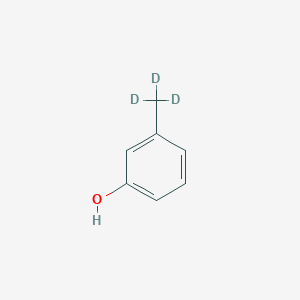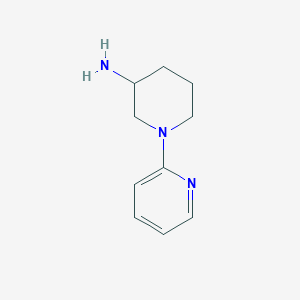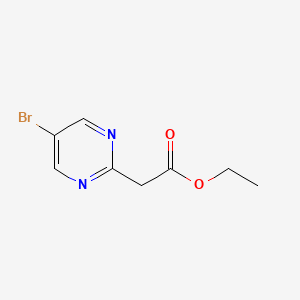![molecular formula C12H15N3O B1418859 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine CAS No. 1015845-74-5](/img/structure/B1418859.png)
1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine
Vue d'ensemble
Description
1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine is a unique chemical compound with the molecular formula C12H15N3O. It has a molecular weight of 217.27 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine can be represented by the SMILES stringCOc1ccccc1-n2cc (cn2)C (C)N and the InChI string 1S/C12H15N3O/c1-9 (13)10-7-14-15 (8-10)11-5-3-4-6-12 (11)16-2/h3-9H,13H2,1-2H3 . Physical And Chemical Properties Analysis
1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine is a liquid at room temperature. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found .Applications De Recherche Scientifique
Chemical Inhibition and Enzyme Interactions
1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanamine, due to its structural features, might be relevant in studies involving cytochrome P450 enzymes, which are critical in drug metabolism. Chemical inhibitors with similar structures have been evaluated for their selectivity and potency in inhibiting specific P450 isoforms, aiding in understanding drug-drug interactions and metabolic pathways. Such inhibitors are crucial for deciphering the involvement of various P450 isoforms in the metabolism of different compounds, potentially including compounds structurally related to 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanamine (Khojasteh et al., 2011).
Antifungal and Antimicrobial Applications
Compounds with pyrazole structures have shown significant activity against various pathogens. For example, certain pyrazole derivatives have demonstrated efficiency against the pathogen Fusarium oxysporum, which affects crops like date palms. These findings suggest that derivatives of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanamine could potentially exhibit antifungal or broader antimicrobial properties, depending on the substituents and structural modifications applied (Kaddouri et al., 2022).
Role in Medicinal Chemistry and Drug Development
The pyrazole moiety is a prominent pharmacophore in medicinal chemistry, indicating that 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanamine could serve as a valuable scaffold for developing new drugs. Pyrazoles are involved in a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antiviral effects. The structure of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanamine could be modified to enhance these properties or to discover new pharmacological activities (Dar & Shamsuzzaman, 2015).
Neuroprotective Properties
Pyrazoline derivatives, closely related to pyrazoles, have shown promise in treating neurodegenerative diseases. These compounds exhibit neuroprotective properties, potentially applicable to conditions like Alzheimer's and Parkinson's diseases. Given the structural similarity, 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanamine and its derivatives might also hold potential in this area, warranting further investigation into their neuroprotective effects (Ahsan et al., 2022).
Propriétés
IUPAC Name |
1-[1-(2-methoxyphenyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(13)10-7-14-15(8-10)11-5-3-4-6-12(11)16-2/h3-9H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWJMJCQAZOMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=CC=C2OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672364 | |
| Record name | 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine | |
CAS RN |
1015845-74-5 | |
| Record name | 1-(2-Methoxyphenyl)-α-methyl-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015845-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1418781.png)
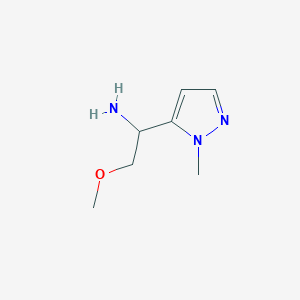
![1-[5-(Tetrahydrofuran-2-YL)-1,2,4-oxadiazol-3-YL]methanamine](/img/structure/B1418784.png)

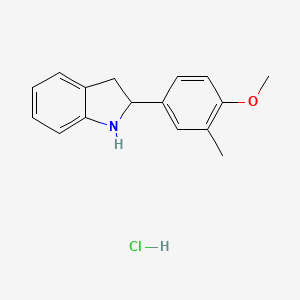

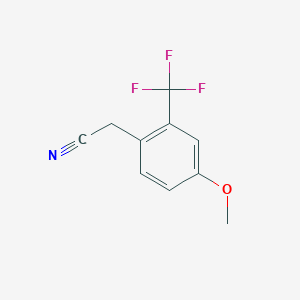

![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)
